5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE
Description
This compound belongs to the 1,2,4-thiadiazolium class, characterized by a positively charged sulfur-containing heterocyclic core. Its structure includes:
- A diphenylamino group at position 5, contributing to electron-rich aromatic interactions.
- A phenyl substituent at position 3, stabilizing the heterocyclic ring through steric and electronic effects.
- A bromide counterion, balancing the cationic charge of the thiadiazolium ring.
While specific studies on this compound are sparse in the provided evidence, its structural features align with bioactive 1,2,4-thiadiazoles and triazoles, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBVQMZKPPZHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diphenylamine with tosylmethyl isocyanide (TosMIC) under specific conditions to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. The compound may share these properties, potentially acting against various cancer cell lines.
Case Study:
In a study examining thiazole derivatives, compounds similar to 5-(Diphenylamino)-2-[(4-Methylbenzenesulfonyl)methyl]-3-phenyl-1,2,4-thiadiazol-2-ium bromide demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a promising avenue for further development as an anticancer agent .
Antimicrobial Properties
Thiadiazole derivatives have also been reported to possess antimicrobial activities. The incorporation of sulfonyl groups can enhance the interaction with microbial targets, leading to increased efficacy against bacteria and fungi.
Case Study:
A derivative of thiadiazole was tested against Candida zeylanoides, showing an IC50 value significantly lower than conventional antifungal agents like ketoconazole. This indicates a potential application in treating fungal infections .
Photovoltaic Materials
The unique electronic properties of thiadiazole compounds make them suitable candidates for use in organic photovoltaic cells. Their ability to facilitate charge transport can enhance the efficiency of solar cells.
Research Findings:
Studies have demonstrated that incorporating thiadiazole into polymer matrices can improve the overall performance of organic solar cells by optimizing light absorption and charge mobility .
Sensors
The compound's electronic properties can also be leveraged in the development of sensors. Thiadiazole derivatives have been explored for their ability to detect various analytes due to their sensitivity to changes in the environment.
Example Application:
Thiadiazole-based sensors have been developed for detecting heavy metals and other pollutants in environmental samples, showcasing their versatility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and tosylmethyl groups can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with synthesized 1,2,4-triazole and thiadiazole derivatives described in the evidence. Key comparisons include:
Key Differences
Charge and Solubility : The thiadiazol-2-ium bromide core introduces a permanent positive charge, enhancing water solubility compared to neutral triazole-thiones .
Bioactivity Potential: The tosylmethyl group may confer stronger enzyme-binding affinity (e.g., kinase inhibition) compared to halogenated or non-sulfonylated analogues .
Synthetic Complexity: The diphenylamino group requires precise coupling conditions, unlike simpler alkyl/aryl substitutions in compounds.
Research Findings from Analogues
- Antimicrobial Activity : Sulfonylated 1,2,4-triazoles (e.g., compound [10–15] in ) show moderate activity against E. coli and S. aureus, suggesting the target compound may share similar properties .
- Thermal Stability : Thiadiazolium salts typically exhibit higher thermal stability (>200°C) than triazole-thiones due to ionic lattice interactions.
Biological Activity
The compound 5-(Diphenylamino)-2-[(4-methylbenzenesulfonyl)methyl]-3-phenyl-1,2,4-thiadiazol-2-ium bromide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole core which is pivotal for its biological properties. The presence of diphenylamino and sulfonyl groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
Compounds containing the 1,2,4-thiadiazole moiety have been widely studied for their pharmacological properties. The following table summarizes key biological activities associated with this class of compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Effective against a range of bacterial and fungal pathogens. |
| Anti-inflammatory | Reduces inflammation in various models. |
| Anticonvulsant | Shows potential in seizure models. |
| Antidiabetic | May improve glucose metabolism and insulin sensitivity. |
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds similar to the one have shown IC50 values ranging from 1.51 to 7.70 μM against HTLV-1-infected cell lines and Jurkat cells, indicating potent cytotoxicity . Another study highlighted the ability of thiadiazole derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The antimicrobial efficacy of thiadiazole derivatives has been well-documented. Compounds featuring the 1,2,4-thiadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In preclinical models, compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . These findings suggest potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their biological activity . The results indicated that modifications at specific positions on the thiadiazole ring could enhance potency against specific targets while reducing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
